Methyl 4-bromo-1-benzofuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFMYBHSHRUCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Bromo 1 Benzofuran 2 Carboxylate
Established Synthetic Pathways for the Benzofuran-2-carboxylate Core
The construction of the benzofuran-2-carboxylate scaffold is a critical first step. Various synthetic strategies have been developed to achieve this, primarily involving ring-closing reactions to form the heterocyclic benzofuran (B130515) system and subsequent or concurrent functionalization to introduce the carboxylate group.
Ring-Closing Reactions to Form the Benzofuran Heterocycle
A classic and versatile method for forming the benzofuran ring is through a sequence involving a Williamson-type etherification followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org This pathway typically begins with a substituted phenol (B47542) and an α-haloester.
The general mechanism involves the deprotonation of a phenol by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an α-haloester, such as ethyl bromoacetate, in a Williamson ether synthesis to form an α-aryloxy ester. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org The resulting intermediate, upon treatment with a strong base, undergoes an intramolecular aldol-type condensation, where the enolate formed from the ester attacks the benzene (B151609) ring, leading to cyclization and the formation of the benzofuran ring system. Subsequent dehydration yields the aromatic benzofuran.
Other notable ring-closing strategies for benzofuran synthesis include:
Acid-catalyzed cyclizations : These methods often involve the dehydration of intermediates containing a carbonyl group. nih.gov
Palladium-catalyzed reactions : Cross-coupling reactions, such as the Sonogashira coupling followed by cyclization, are effective for constructing the benzofuran core. rsc.org
Intramolecular Wittig reactions : This approach can also be employed to facilitate ring closure. rsc.org
Ring-closing metathesis (RCM) : Substituted 1-allyl-2-allyloxybenzenes can be converted to benzofurans using ruthenium catalysts. organic-chemistry.orgresearchgate.net
Table 1: Comparison of Selected Ring-Closing Reactions for Benzofuran Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagents | General Applicability |
|---|---|---|---|
| Williamson Ether Synthesis / Aldol Condensation | Phenol, α-haloester | Base (e.g., K2CO3, NaH) | Wide scope, good for various substituted phenols |
| Acid-Catalyzed Cyclization | α-Aryloxyketones | Strong acid (e.g., H2SO4) | Effective for specific substrates |
| Palladium-Catalyzed Cyclization | o-Halophenols, Alkynes | Palladium catalyst (e.g., Pd(PPh3)4) | Good for functional group tolerance |
| Ring-Closing Metathesis | 1-Allyl-2-allyloxybenzenes | Ruthenium catalyst (e.g., Grubbs catalyst) | Tolerates various substituents |
Esterification and Functionalization Approaches for the Carboxylate Group
The carboxylate group at the C-2 position is often introduced concurrently with the ring formation, as seen in the reaction with α-haloesters. Alternatively, benzofuran-2-carboxylic acid can be synthesized first and then esterified. Standard esterification procedures, such as Fischer esterification using methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid), can be employed to obtain the methyl ester. researchgate.net
Functionalization of a pre-existing benzofuran can also lead to the desired carboxylate. For instance, acylation of benzofuran at the 2-position, followed by oxidation, can yield the carboxylic acid, which is then esterified. researchgate.net
Regioselective Bromination Strategies for the Benzene Moiety
Once the methyl benzofuran-2-carboxylate core is in place, the next critical step is the regioselective introduction of a bromine atom at the C-4 position of the benzene ring. The electronic properties of the benzofuran system influence the position of electrophilic substitution.
Application of N-Bromosuccinimide (NBS) in Bromination Protocols
N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination, particularly at allylic and benzylic positions. numberanalytics.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comyoutube.com In the context of aromatic bromination, NBS can act as a source of electrophilic bromine, often in the presence of a catalyst or under specific reaction conditions. For the bromination of benzofuran derivatives, NBS offers a milder alternative to elemental bromine, which can sometimes lead to over-bromination or side reactions. masterorganicchemistry.comnih.gov The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the solvent and the presence of other functional groups on the benzofuran ring. nih.govnih.gov
Direct Bromination Approaches Using Elemental Bromine
Direct bromination using elemental bromine (Br₂) is a common method for introducing bromine onto aromatic rings. anu.edu.au The reaction with benzofuran derivatives generally proceeds via electrophilic aromatic substitution. The solvent choice is crucial in controlling the reactivity and selectivity of the bromination. Acetic acid is a common solvent for such reactions. researchgate.net However, due to the high reactivity of the benzofuran ring system, this method can sometimes result in the formation of polybrominated products or addition reactions across the furan (B31954) ring double bond. researchgate.net
Control of Regioselectivity at the C-4 Position of the Benzofuran System
Achieving regioselectivity at the C-4 position in the electrophilic bromination of a benzofuran-2-carboxylate can be challenging. The directing effects of the fused furan ring and the electron-withdrawing carboxylate group at C-2 play a significant role. Generally, electrophilic attack on the benzofuran ring is favored at the C-3, C-5, or C-7 positions.
To achieve bromination specifically at the C-4 position, it may be necessary to employ strategies that block more reactive sites or use precursors with directing groups that favor C-4 substitution. One approach involves starting with a pre-functionalized benzene ring where a bromine atom is already present at the desired position before the benzofuran ring is constructed. For example, starting with a 3-bromophenol (B21344) derivative would position the bromine at what will become the C-4 position of the final benzofuran.
Another strategy involves the use of specific catalysts or reaction conditions that can steer the bromination towards the C-4 position, although this is often less straightforward. The interplay of steric and electronic factors is critical in determining the final regiochemical outcome. nsf.gov
Advanced Synthetic Protocols and Innovations for Methyl 4-bromo-1-benzofuran-2-carboxylate
The synthesis of this compound and its precursors has been the subject of significant research, leading to the development of advanced protocols that offer improvements in efficiency, yield, and environmental impact. These innovations include the application of microwave technology to accelerate reactions, the use of palladium-catalyzed coupling reactions for precise bond formation, and the exploration of eco-friendly methodologies to align with the principles of green chemistry.
Microwave-Assisted Synthesis of Benzofuran-2-carboxylic Acid Precursors
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of benzofuran-2-carboxylic acids, which are key precursors to this compound.
One notable application is the microwave-assisted Perkin rearrangement of 3-halocoumarins to form benzofuran-2-carboxylic acids. nih.govacs.org This reaction involves the base-catalyzed ring contraction of a coumarin (B35378) derivative. Under microwave irradiation, this transformation can be achieved in a matter of minutes, a significant improvement over the several hours required with traditional heating methods. nih.govacs.org The efficiency of this method is highlighted by the high yields obtained for a variety of substituted benzofuran-2-carboxylic acids.
The general advantages of microwave-assisted synthesis for benzofuran derivatives include not only the reduction in reaction time but also often results in cleaner reactions with fewer byproducts. acs.orgmdpi.com This expedited and efficient protocol serves as a valuable method for the rapid generation of a library of benzofuran-2-carboxylic acid derivatives.
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Approximately 3 hours | 5 minutes nih.gov |
| Yield | Moderate to high | Very high (up to 99%) nih.gov |
| Conditions | Reflux heating | Microwave irradiation (e.g., 300W) nih.gov |
Palladium-Catalyzed Coupling Reactions in Benzofuran Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. Several types of palladium-catalyzed reactions are instrumental in the synthesis of the benzofuran scaffold, a core component of this compound.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. It has been effectively used in the synthesis of 5-arylbenzofuran-2-carboxylates. For instance, methyl 5-bromobenzofuran-2-carboxylate can be coupled with various arylboronic acids in the presence of a palladium catalyst to yield the corresponding 5-aryl derivatives. dtu.dk This methodology is also applicable for the synthesis of novel benzofuran derivatives containing a biaryl moiety, which are of interest in medicinal chemistry. researchgate.net
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Intramolecular Heck reactions are particularly useful for the synthesis of heterocyclic compounds, including benzofurans. mdpi.comresearchgate.net This approach can be used to construct the furan ring by cyclization of a suitably substituted precursor, often an o-iodoaryl vinyl ether. nih.govresearchgate.netresearchgate.net
| Reaction Type | Reactants | Typical Catalyst/Conditions | Application in Benzofuran Synthesis |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/vinyl halide + Organoboron compound | Pd complex (e.g., Pd(PPh₃)₄), base | Synthesis of aryl-substituted benzofurans dtu.dkresearchgate.net |
| Sonogashira Coupling | Aryl/vinyl halide + Terminal alkyne | Pd complex, Cu(I) co-catalyst, base | Formation of alkyne-substituted phenols followed by cyclization acs.orgacs.orgnih.govorganic-chemistry.org |
| Heck Coupling | Aryl/vinyl halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂), base | Intramolecular cyclization to form the furan ring nih.govmdpi.comnih.govresearchgate.netresearchgate.net |
Exploration of Eco-Friendly Synthetic Methodologies
In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods in organic chemistry. This has led to the exploration of several eco-friendly strategies for the synthesis of benzofuran derivatives.
One promising approach is the use of deep eutectic solvents (DES) as a green reaction medium. nih.govacs.org These solvents are often biodegradable, have low toxicity, and can be prepared from readily available and inexpensive components. For example, a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol can serve as an effective solvent for the synthesis of benzofuran derivatives. nih.govacs.org
The use of water as a solvent is another cornerstone of green chemistry. organic-chemistry.org Whenever chemically feasible, replacing volatile organic solvents with water can significantly reduce the environmental impact of a synthetic process. Some copper-catalyzed syntheses of benzofurans have been successfully carried out in water. organic-chemistry.org
Catalyst-free synthesis represents a highly desirable goal in green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts. nih.govacs.orgmdpi.comresearchgate.net Some methods for the synthesis of benzofuran derivatives have been developed that proceed under catalyst-free conditions, often by utilizing cascade reactions or by carrying out the reaction under solvent-free conditions. acs.orgresearchgate.net
Furthermore, the use of greener catalysts is being explored. For instance, zirconium chloride has been employed as a more environmentally friendly catalyst for the synthesis of benzofuran chalcones. researchgate.net Another example is the use of DABCO (1,4-diazabicyclo[2.2.2]octane) as an eco-friendly catalyst in the synthesis of pyrazole (B372694) derivatives from benzofuran precursors. researchgate.net These approaches aim to minimize waste, reduce energy consumption, and use less hazardous materials, thereby contributing to a more sustainable chemical industry.
Spectroscopic and Structural Elucidation of Methyl 4 Bromo 1 Benzofuran 2 Carboxylate and Its Analogues
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in the study of molecular structures. By observing the interaction of molecules with electromagnetic radiation, scientists can deduce intricate details about their composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds. It provides information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).
In the ¹H NMR spectrum of benzofuran (B130515) derivatives, the chemical shifts of protons are influenced by their position on the benzofuran ring and the nature of the substituents. libretexts.org For instance, protons on the aromatic ring typically appear in the downfield region (higher ppm values) due to the deshielding effect of the ring current. In substituted benzofuran-2-carboxylate 1,2,3-triazoles, a characteristic signal for the triazole proton is observed as a singlet at approximately δ 8.14 ppm. niscair.res.in The protons of a methyl ester group, such as in Methyl 4-bromobenzoate, typically resonate as a singlet around 3.87 ppm. rsc.org
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. In benzofuran esters, the carbonyl carbon of the ester group (COO) and the ketone group (C=O) can be distinguished, with signals appearing around δ ≈ 165.47 ppm and δ ≈ 183.71 ppm, respectively. mdpi.com The carbon atoms of the benzofuran and benzene (B151609) rings typically resonate in the range of 112.59–155.79 ppm. mdpi.com For example, in 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, the carbon signals span a wide range from δ 102.68 to 168.12 ppm, confirming the complex aromatic structure. nih.gov
Interactive Table: ¹H and ¹³C NMR Data for Benzofuran Analogues.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Methyl 4-bromobenzoate | ¹H | 7.87, 7.55 | d, d | 8.6, 8.6 |
| 3.87 | s | |||
| ¹³C | 165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2 | |||
| 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | ¹H | 6.32, 7.37-7.82, 8.57, 13.42 | s, m, s, s |
Mass Spectrometry (MS, ESI MS) for Molecular Fragmentation and Isotopic Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing fragile molecules like many organic compounds.
The mass spectrum of a compound provides its molecular weight, and the fragmentation pattern offers clues about its structure. For halogenated compounds like Methyl 4-bromo-1-benzofuran-2-carboxylate, the isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) results in characteristic M+ and M+2 peaks in the mass spectrum, which is a clear indicator of the presence of a single bromine atom. miamioh.edu
The fragmentation of benzofuran derivatives under ESI-MS/MS conditions often involves characteristic losses of small molecules. For 2-aroylbenzofuran derivatives, common fragmentation pathways include the elimination of CO and CO2. researchgate.net The presence of a bromine atom can be diagnosed by the elimination of a bromine radical (•Br). researchgate.net The fragmentation of protonated benzofuran neolignans often shows losses of methanol (B129727) (MeOH) and carbon monoxide (CO). nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For esters like this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected in the region of 1715-1735 cm⁻¹. libretexts.org The presence of an aromatic ring leads to characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region and =C-H stretching above 3000 cm⁻¹. vscht.cz The C-O-C stretching vibrations of the ester group and the furan (B31954) ring will also give rise to strong bands in the fingerprint region (typically 1000-1300 cm⁻¹). nih.gov For instance, in 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives, the C=O stretch is observed around 1697-1741 cm⁻¹, and C-O stretches are seen around 1110-1258 cm⁻¹. nih.gov
Interactive Table: Characteristic IR Absorptions for Benzofuran Esters.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Medium |
| Alkyl C-H stretch | 2850-2960 | Medium |
| Ester C=O stretch | 1715-1735 | Strong |
| Aromatic C=C stretch | 1400-1600 | Medium to Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding the molecule's conformation and how it interacts with its neighbors in the solid state.
Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···O hydrogen bonding, π-π stacking)
The way molecules pack in a crystal is determined by a variety of intermolecular interactions. These interactions are crucial for the stability of the crystal lattice.
C-H···O hydrogen bonding is a common interaction in crystals of oxygen-containing organic molecules. researchgate.net In these interactions, a hydrogen atom attached to a carbon atom forms a weak hydrogen bond with an oxygen atom of a neighboring molecule. mdpi.com These bonds can link molecules into chains or more complex networks. researchgate.net For instance, in the crystal structure of 2,5-dimethyl-3-(2-methylphenylsulfinyl)-1-benzofuran, weak C—H⋯O hydrogen bonds link the molecules into columns. researchgate.net
π-π stacking is another important non-covalent interaction that influences crystal packing, particularly in aromatic compounds. nih.gov This interaction occurs between the electron-rich π systems of aromatic rings of adjacent molecules. researchgate.net The aromaticity of the benzofuran residue plays a significant role in directing either homo- or heteromolecular π-π stacking. nih.gov In the crystal structure of 5-chloro-2,4,6-trimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran, molecules are linked by π–π interactions between the furan and benzene rings of neighboring molecules, with a centroid–centroid distance of 3.525 Å. nih.gov These stacking arrangements can be identified and visualized using techniques that analyze the shape index and curvedness of the molecular surfaces. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the synthesis and characterization of novel molecules such as this compound and its analogues, this method serves as a crucial checkpoint for verifying the empirical formula. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.
For this compound, the molecular formula is C₁₀H₇BrO₃. Based on this formula, the theoretical elemental composition can be calculated. This calculated data provides a benchmark for experimental verification.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.01 | 255.06 | 47.09 |
| Hydrogen | H | 1.008 | 255.06 | 2.77 |
| Bromine | Br | 79.90 | 255.06 | 31.32 |
In the broader context of benzofuran derivatives, elemental analysis is consistently reported in the literature to confirm the structures of newly synthesized analogues. Research findings for various substituted benzofurans demonstrate the reliability of this technique. The observed values for carbon and hydrogen percentages in these analogues typically fall within ±0.4% of the calculated values, which is the accepted margin of error for this analytical method, thereby confirming their proposed structures. nih.govbeilstein-journals.orgresearchgate.net
Below are selected research findings from the elemental analysis of several benzofuran analogues, showcasing the congruence between theoretical and experimental data.
Table 2: Elemental Analysis Data for Selected Benzofuran Analogues
| Compound Name | Molecular Formula | Analysis | C (%) | H (%) | N (%) | Reference |
|---|---|---|---|---|---|---|
| 2-(5-tert-Butyl-benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | C₂₃H₁₉NO₅ | Calculated | 70.94 | 4.92 | 3.60 | beilstein-journals.org |
| Found | 70.85 | 5.07 | 3.57 | |||
| 2-(5-Methoxy-benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | C₂₀H₁₃NO₆ | Calculated | 66.12 | 3.61 | 3.86 | beilstein-journals.org |
| Found | 66.06 | 3.80 | 3.69 | |||
| 2-(5,6-Di-tert-butyl-benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | C₂₇H₂₇NO₅ | Calculated | 72.79 | 6.11 | 3.14 | beilstein-journals.org |
| Found | 72.71 | 6.26 | 3.11 | |||
| 1-(5-Bromobenzofuran-2-yl)-2-mesitylethanoneoxime | C₂₀H₁₈BrNO₂ | Calculated | 61.30 | 4.87 | 3.76 | researchgate.net |
| Found | 61.22 | 4.04 | 2.96 | |||
| 1-(5-Bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime | C₂₈H₂₄BrNO₃ | Calculated | 66.13 | 4.93 | 2.86 | researchgate.net |
| Found | 65.99 | 4.98 | 2.65 | |||
| 4,6-Dimethoxy-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | C₁₄H₁₄O₆ | Calculated | 60.43 | 5.07 | - | nih.gov |
The data presented in these studies underscore the essential role of elemental analysis in the structural elucidation of benzofuran compounds. By providing a direct measure of elemental composition, it offers a fundamental level of verification for the molecular identity of this compound and its related derivatives.
Reactivity and Transformation of Methyl 4 Bromo 1 Benzofuran 2 Carboxylate in Organic Synthesis
Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring
The benzofuran ring system is generally susceptible to electrophilic attack due to the electron-rich nature of the heterocyclic ring. However, the position of substitution is strongly influenced by the existing substituents.
Directing Effects and Reactivity of Bromo and Carboxylate Substituents
The two key substituents on the Methyl 4-bromo-1-benzofuran-2-carboxylate ring, the bromo and the methyl carboxylate groups, exert opposing electronic effects that direct incoming electrophiles.
Bromo Group (at C4): As a halogen, the bromo group is an ortho-, para-directing deactivator. It deactivates the benzene (B151609) ring towards electrophilic attack through its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the positions ortho and para to itself due to the electron-donating resonance effect of its lone pairs. In this specific molecule, the positions ortho (C5) and para (C7) to the bromo group are potential sites for substitution.
Methyl Carboxylate Group (at C2): The ester group is a meta-directing deactivator. It strongly withdraws electron density from the furan (B31954) ring through both inductive and resonance effects, making the heterocyclic portion of the molecule less reactive towards electrophiles. Its deactivating nature is more pronounced than that of the bromo group.
Control of Regioselectivity in Further Substitutions
The regiochemical outcome of electrophilic aromatic substitution on this compound is a result of the competing directing effects of the bromo and carboxylate groups.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the aromatic ring. The strong deactivating effect of the C2-ester group disfavors substitution on the furan ring. Therefore, substitution is expected to occur on the benzene ring. The bromo group at C4 directs incoming electrophiles to the C5 (ortho) and C7 (para) positions. Steric hindrance from the adjacent bromo group might slightly disfavor the C5 position.
Halogenation: Further halogenation, for instance with bromine in the presence of a Lewis acid catalyst, would also be directed by the existing substituents. Similar to nitration, the substitution is anticipated on the benzene ring at positions C5 or C7.
| Electrophilic Substitution Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-bromo-7-nitro-1-benzofuran-2-carboxylate |
| Bromination | Br₂, FeBr₃ | Methyl 4,7-dibromo-1-benzofuran-2-carboxylate |
Nucleophilic Reactions Involving the Carboxylate Moiety
The methyl carboxylate group at the 2-position is a key site for nucleophilic attack, allowing for a variety of transformations to other carboxylic acid derivatives.
Ester Hydrolysis and Transesterification Reactions
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-1-benzofuran-2-carboxylic acid. This reaction is typically carried out under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. nih.gov Acid-catalyzed hydrolysis is also possible but is often slower.
Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) under acidic conditions would yield Ethyl 4-bromo-1-benzofuran-2-carboxylate.
| Reaction | Reagents | Product |
| Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-bromo-1-benzofuran-2-carboxylic acid |
| Transesterification | Ethanol, H⁺ (cat.) | Ethyl 4-bromo-1-benzofuran-2-carboxylate |
Derivatization to Amides and Other Carboxylic Acid Derivatives
The carboxylic acid obtained from hydrolysis serves as a versatile precursor for the synthesis of other derivatives.
Amide Formation: 4-bromo-1-benzofuran-2-carboxylic acid can be converted into amides by reaction with amines. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acid chloride readily reacts with a primary or secondary amine to form the corresponding amide. Direct coupling of the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is also a common method.
| Starting Material | Reagents | Intermediate/Product |
| 4-bromo-1-benzofuran-2-carboxylic acid | 1. SOCl₂ 2. RNH₂ | 4-bromo-N-alkyl-1-benzofuran-2-carboxamide |
| 4-bromo-1-benzofuran-2-carboxylic acid | RNH₂, DCC | 4-bromo-N-alkyl-1-benzofuran-2-carboxamide |
Reduction Chemistry of the Benzofuran System
The reduction of this compound can proceed at two main sites: the ester group and the furan ring. The choice of reducing agent and reaction conditions determines the outcome.
Reduction of the Ester Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester to a primary alcohol, yielding (4-bromo-1-benzofuran-2-yl)methanol. libretexts.org Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. libretexts.org
Reduction of the Furan Ring: Catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and hydrogen gas, can be employed to reduce the double bond of the furan ring, leading to the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. researchgate.net This reaction is often chemoselective, leaving the benzene ring and the ester group intact under controlled conditions. The bromine atom on the benzene ring may be susceptible to hydrogenolysis under more forcing hydrogenation conditions.
| Reaction | Reagent | Product | Selectivity |
| Ester Reduction | LiAlH₄ | (4-bromo-1-benzofuran-2-yl)methanol | Reduces ester to alcohol |
| Furan Ring Hydrogenation | H₂, Pd/C | Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | Reduces furan double bond |
Catalytic Hydrogenation of the Furanoid Ring and Selective Reduction of Olefinic Carbons
The benzofuran ring system can undergo selective reduction, particularly at the C2-C3 double bond of the furanoid ring, to yield the corresponding 2,3-dihydrobenzofuran. This transformation is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and avoiding the reduction of the benzene ring or other functional groups.
Palladium on carbon (Pd/C) is a commonly employed catalyst for this purpose, effectively reducing the α,β-unsaturated double bond within the furan ring under a hydrogen atmosphere. The reaction converts the planar furanoid system into a saturated, five-membered heterocyclic ring. Theoretical and experimental studies on substituted benzofurans indicate that the olefinic carbons of the furan ring are generally the most susceptible to catalytic reduction. Ruthenium-based catalysts have also been developed for the selective hydrogenation of benzofuran derivatives to their dihydro counterparts.
The general transformation is outlined below:
General Scheme for Furanoid Ring HydrogenationTheoretical and Computational Investigations of Methyl 4 Bromo 1 Benzofuran 2 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. By utilizing functionals of the electron density, DFT calculations can accurately predict molecular geometries, electronic properties, and vibrational frequencies.
Geometry Optimization and Electronic Structure Analysis
Computational studies on 1-benzofuran-2-carboxylic acid, a parent compound to Methyl 4-bromo-1-benzofuran-2-carboxylate, have been performed using DFT with the UB3LYP/6-31G(d,p) basis set. researchgate.net These calculations reveal that the benzofuran (B130515) system is planar. researchgate.net The optimized geometric parameters, including bond lengths and angles, show good agreement with experimental data obtained from X-ray diffraction. researchgate.net
For this compound, it is anticipated that the fundamental planar structure of the benzofuran ring system would be maintained. The introduction of a bromine atom at the C4 position and a methyl carboxylate group at the C2 position will induce minor alterations in bond lengths and angles due to steric and electronic effects.
The electronic structure of these molecules is often analyzed through their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. researchgate.netnih.gov
In a study of 1-benzofuran-2-carboxylic acid, the HOMO and LUMO energies were calculated, providing insight into the molecule's electronic transitions and reactivity. researchgate.netnih.gov For this compound, the presence of the electron-withdrawing bromine atom and carboxylate group is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, the molecule's reactivity and spectral properties. nih.gov
Table 1: Calculated Frontier Orbital Energies and Related Molecular Properties for 1-benzofuran-2-carboxylic acid
| Molecular Property | 6-31G(d,p) |
| EHOMO (eV) | -6.367 |
| ELUMO (eV) | -1.632 |
| Energy gap (eV) | 4.735 |
Data sourced from a computational study on 1-benzofuran-2-carboxylic acid. researchgate.net
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily associated with the orientation of the methyl carboxylate group at the C2 position. Rotation around the C2-C(O) bond would lead to different conformers. While the benzofuran core is rigid and planar, the ester group can adopt various orientations relative to the ring.
Computational studies on similar benzofuran derivatives often involve a scan of the potential energy surface by systematically rotating key dihedral angles to identify the most stable conformers. The energy landscape would reveal the global minimum energy conformation, corresponding to the most stable structure, as well as any local minima and the energy barriers between them. For the methyl carboxylate group, it is likely that the most stable conformation will be one that minimizes steric hindrance with the adjacent parts of the molecule while maximizing electronic stabilization.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red and yellow areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas indicate positive potential, signifying electron-deficient regions prone to nucleophilic attack.
For benzofuran derivatives, MEP analysis helps in identifying the most reactive sites. researchgate.netresearchgate.net In the case of this compound, the oxygen atoms of the carboxylate group and the furan (B31954) ring are expected to be regions of high negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms and the region around the bromine atom may exhibit positive potential, indicating susceptibility to nucleophilic interactions. nih.gov The MEP surface provides a visual representation of the charge distribution and is instrumental in understanding intermolecular interactions. jetir.org
Reactivity Descriptors and Fukui Functions
Reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These indices are crucial for understanding and predicting the chemical behavior of compounds.
Calculation of Global and Local Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)
Global reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a general overview of the molecule's reactivity. For instance, a lower chemical hardness and a higher electrophilicity index suggest greater reactivity. researchgate.net
Table 2: Calculated Global Reactivity Descriptors for 1-benzofuran-2-carboxylic acid
| Molecular Property | 6-31G(d,p) |
| Ionization potential (I) | 6.367 |
| Electron affinity (A) | 1.632 |
| Global hardness (η) | 2.367 |
| Softness (ζ) | 11.49 |
| Electrophilicity (ω) | 3.374 |
Data sourced from a computational study on 1-benzofuran-2-carboxylic acid. researchgate.net
For this compound, the presence of the bromine atom would likely influence these global reactivity indices. Halogen atoms can participate in halogen bonding, which is an attractive interaction between an electrophilic halogen and a nucleophilic site, potentially enhancing the binding affinity and reactivity of the molecule. mdpi.com
Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attacks.
Mulliken Atomic Spin Density Analysis for Radical Species
While there is no specific information on the radical species of this compound, Mulliken atomic spin density analysis is a computational technique that would be employed to study its radical cation or anion. This analysis calculates the distribution of unpaired electron spin density over the atoms in a radical species. The atoms with the highest spin density are the most likely centers of radical reactivity. In the context of benzofuran radicals, this analysis would help to identify which atoms on the benzofuran ring or the substituent groups are most likely to participate in radical reactions.
Spectroscopic Property Prediction and Validation
Theoretical methods are instrumental in predicting the spectroscopic properties of molecules. Techniques such as Density Functional Theory (DFT) allow for the calculation of vibrational and electronic spectra, which can be compared with experimental results for validation.
Vibrational spectroscopy is a key technique for identifying molecular structures. Theoretical calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), can predict the infrared (IR) and Raman active vibrational modes of a molecule. nih.gov For a molecule like this compound, the vibrational assignments would identify the characteristic frequencies for its functional groups.
The predicted vibrational spectrum would feature distinct bands corresponding to specific atomic motions. For instance, C-H stretching vibrations in the aromatic benzofuran ring are typically observed in the 3100-3000 cm⁻¹ region. The carbonyl (C=O) stretching of the methyl ester group is expected to produce a strong IR absorption band around 1720-1740 cm⁻¹. Other significant vibrations would include C-O stretching of the ester and the furan ring, C-C stretching within the aromatic rings, and the C-Br stretching vibration, which is expected at a lower frequency. nih.govresearchgate.net A detailed assignment is typically supported by calculating the Potential Energy Distribution (PED).
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Representative Data) This table presents typical frequency ranges for the specified vibrational modes based on related benzofuran and bromo-aromatic compounds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Type of Vibration |
|---|---|---|
| Aromatic C-H | 3080 | Stretching |
| Methyl C-H | 2955 | Asymmetric Stretching |
| Carbonyl C=O | 1730 | Stretching |
| Aromatic C=C | 1610, 1580 | Stretching |
| C-O (Ester) | 1250 | Asymmetric Stretching |
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information on the electronic transitions between molecular orbitals, particularly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A large gap suggests high stability, whereas a small gap implies higher reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net For benzofuran derivatives, this energy gap is crucial for understanding their electronic properties. For example, the related compound 1-benzofuran-2-carboxylic acid has a calculated HOMO-LUMO gap of approximately 4.735 eV. researchgate.net The electronic transitions in molecules like this compound are typically π→π* transitions associated with the conjugated benzofuran ring system. globalresearchonline.net
Table 2: Calculated Electronic Properties of this compound (Representative Data) This table shows representative theoretical values for electronic properties based on analyses of similar benzofuran structures. researchgate.net
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.4 eV |
| LUMO Energy | -1.7 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Main Absorption λmax | ~290-310 nm |
Intermolecular Interactions and Molecular Dynamics Simulations
The arrangement of molecules in a crystal lattice is governed by various non-covalent intermolecular interactions. Understanding these forces is essential for crystal engineering and predicting the physical properties of a solid.
In the crystal structure of compounds related to this compound, weak intermolecular forces play a significant role in stabilizing the molecular packing.
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are commonly observed. nih.gov These interactions can form between the aromatic or methyl C-H groups and the oxygen atoms of the carbonyl or furan moieties of adjacent molecules, creating extended networks in the crystal lattice. mdpi.com
π-π Stacking: The planar benzofuran ring system facilitates π-π stacking interactions between parallel molecules. nih.gov These interactions are crucial for the layered assembly of molecules in the crystal. In a similar structure, ethyl 5-bromo-1-benzofuran-2-carboxylate, the centroid-centroid distance between the benzene (B151609) and furan rings of adjacent molecules is 3.662 Å, indicating significant π-π stacking. nih.gov
Halogen Bonding: The bromine atom can participate in Br···O contacts, a type of halogen bond, which can significantly influence the crystal packing arrangement. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify specific regions involved in intermolecular contacts. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds. nih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For brominated organic compounds, the analysis typically reveals significant contributions from H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts. researchgate.net For example, in methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, H···H contacts account for 27.1% of the surface, C···H contacts for 39.3%, O···H contacts for 15.4%, and Br···H contacts for 10.6%. researchgate.net This quantitative analysis helps to understand the relative importance of different weak interactions in the molecular packing. nih.gov
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Representative Data) This table presents typical contributions of various intermolecular contacts for a brominated benzofuran derivative, based on published analyses of similar compounds. nih.govresearchgate.net
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~40% | Represents interactions between hydrogen atoms on adjacent molecules. |
| C···H / H···C | ~25% | Indicates contacts involving aromatic and methyl hydrogens with carbon atoms. |
| O···H / H···O | ~18% | Corresponds mainly to weak C-H···O hydrogen bonds. |
| Br···H / H···Br | ~10% | Highlights the role of the bromine atom in intermolecular packing. |
| Br···O / O···Br | <5% | Represents halogen bonding interactions. |
Structure Activity Relationship Sar Studies of Brominated Benzofuran Carboxylates
Impact of Bromine Position on Molecular Activity Profiles
The position of the bromine atom on the benzofuran (B130515) scaffold is a critical determinant of the molecule's biological activity. nih.gov The addition of halogens like bromine, chlorine, or fluorine to the benzofuran ring has been consistently shown to increase anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov
Research indicates that the specific placement of the bromine substituent dictates the compound's cytotoxic potential. For instance, studies have found that introducing a bromine atom to a methyl or acetyl group attached to the benzofuran system enhances cytotoxicity against both normal and cancer cell lines. nih.gov Conversely, direct substitution of a bromine atom onto the benzene (B151609) or furan (B31954) ring of the benzofuran core does not consistently lead to an increase in cytotoxic activity. nih.gov
In some series of compounds, derivatives with two bromo substituents, for example at the C-5 position of the benzofuran ring and the C-4 position of an attached phenyl ring, have demonstrated excellent antibacterial activity. nih.gov Another study highlighted a compound with a bromine atom on a methyl group at the 3-position of the benzofuran ring, which possessed remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov These findings underscore that the location of the halogen is a pivotal factor in the biological activity of these compounds. nih.gov
| Compound Series | Bromine Position/Description | Observed Biological Effect | Reference |
|---|---|---|---|
| Bromomethyl/Bromoacetyl Benzofurans | Bromine on a methyl or acetyl group attached to the benzofuran system | Increased cytotoxicity in both normal and cancer cells. | nih.gov |
| Directly Substituted Benzofurans | Bromine directly on the benzene or furan ring | Did not consistently increase cytotoxic activity. | nih.gov |
| Dibromo Benzofuran Derivatives | Bromo group on C-5 of benzofuran and C-4 of an attached phenyl ring | Excellent antibacterial activity. | nih.gov |
| Compound 1 (from study) | Bromine on a methyl group at the 3-position | Significant cytotoxicity against K562 (IC50: 5 µM) and HL60 (IC50: 0.1 µM) leukemia cells. | nih.gov |
Role of the Ester Group at the C-2 Position in Biological Interactions
Substituents at the C-2 position of the benzofuran ring play a vital role in the cytotoxic activity of these compounds. nih.gov SAR studies have consistently identified that substitutions involving an ester or a heterocyclic ring at this position are crucial for the molecule's biological effects. nih.gov These modifications are significant in determining the selectivity of the compounds towards cancer cells, which is a critical aspect of developing effective anticancer agents. nih.gov
The nature of the group at the C-2 position can dramatically alter the compound's potency and selectivity. For example, a comparative study showed a marked decrease in activity and selectivity when an acetyl group at the 2-position was replaced with an ester group or a bromine atom. nih.gov This suggests that the specific arrangement and type of substituent at C-2, in combination with other groups on the benzofuran core, are key to determining the compound's activity profile. nih.gov Benzofuran-2-carboxylate derivatives, in particular, have been a focus of research, with various modifications being explored to optimize their biological interactions. niscair.res.in
| Substituent at C-2 | Impact on Activity | Reference |
|---|---|---|
| Ester or Heterocyclic Ring | Considered crucial for cytotoxic activity and selectivity against cancer cells. | nih.gov |
| Acetyl Group | Its presence was linked to higher activity and selectivity in a specific compound series. | nih.gov |
| Ester Group (as a replacement for Acetyl) | Led to a decrease in activity and selectivity in the same series. | nih.gov |
Influence of Other Substituents on the Benzofuran Core on Activity
Beyond the bromine and C-2 ester groups, other substituents on the benzofuran core significantly modulate the compound's activity. Introducing various functional groups at specific positions can yield new derivatives with distinct structural characteristics and potentially superior therapeutic value. nih.govjst.go.jp
The electronic properties of these substituents are particularly important. Studies have revealed that electron-withdrawing groups, such as a nitro group, can significantly boost activity. nih.govnih.gov For example, the presence of a nitro group was found to reduce the melting temperature of DNA in EAC cells, contributing to its cytotoxic effect. nih.gov Conversely, electron-donating groups have been observed to weaken antimicrobial activity. nih.gov
The addition of other functional groups like phenolic hydroxyl and chlorine has also been shown to improve anticancer activity by increasing the number of binding interactions with the target molecule. nih.gov The phenolic hydroxyl group, in particular, is considered crucial for modulating anticancer activity, as its hydrogen-donating capability promotes favorable interactions with the target. nih.gov Hybrid molecules, which combine the benzofuran scaffold with other biologically active moieties like chalcones, triazoles, or piperazines, have also emerged as potent cytotoxic agents, leveraging potential synergistic effects. nih.gov
**6.4. Mechanistic Insights from Structure-Activity Relationships
SAR studies not only help in optimizing the chemical structure for better activity but also provide valuable insights into the compound's mechanism of action, including the identification of molecular targets and the modulation of cellular pathways.
A significant molecular target for many anticancer benzofuran derivatives is tubulin. nih.govtaylorandfrancis.com Microtubules, which are polymers of tubulin, are essential for cell division, making them a key target for cancer therapy. researchgate.net Certain benzofuran derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govmdpi.com
One notable example is a benzofuran-based analogue of Combretastatin A-4 (CA-A4), a natural product known for its potent antimitotic activity. nih.gov This analogue, which incorporates a benzofuran core, demonstrated significant inhibition of tubulin polymerization, highlighting the role of the benzofuran scaffold in interacting with this specific molecular target. nih.gov SAR-guided design based on such lead compounds has been employed to develop novel and more potent tubulin polymerization inhibitors. nih.gov
By interacting with molecular targets like tubulin, brominated benzofuran carboxylates and related derivatives can trigger a cascade of events that modulate critical cellular pathways, ultimately leading to cancer cell death. nih.govnih.gov
One of the primary outcomes of tubulin inhibition is cell cycle arrest, typically at the G2/M phase. taylorandfrancis.comnih.gov This prevents cancer cells from completing mitosis and proliferating. Following cell cycle arrest, these compounds often induce apoptosis (programmed cell death). nih.gov
Benzofuran derivatives have been shown to modulate several key signaling pathways involved in cancer progression:
p53-Dependent Pathway: Some synthetic benzofuran derivatives induce cell death and G2/M phase arrest in a manner that is dependent on the p53 tumor suppressor protein. nih.gov
NF-κB Pathway: Inhibition of the nuclear factor kappa B (NF-κB) pathway, which is often dysregulated in cancer and promotes cell survival, has been observed with certain benzofuran compounds. nih.govnih.gov
HIF-1 Pathway: Benzene-sulfonamide-based benzofuran derivatives have been specifically designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor survival in low-oxygen environments. nih.gov
AKT/mTOR Pathway: The AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and proliferation that is frequently activated in cancer. Benzofuran derivatives have been developed as inhibitors of this signaling cascade. researchgate.net
| Molecular Target | Cellular Pathway Modulated | Cellular Outcome | Reference |
|---|---|---|---|
| Tubulin | Disruption of microtubule dynamics | G2/M cell cycle arrest, Apoptosis | nih.govtaylorandfrancis.comnih.gov |
| Not Specified | p53-dependent pathway | Apoptosis, G2/M arrest | nih.gov |
| Not Specified | Inhibition of NF-κB pathway | Partial cell death | nih.gov |
| Not Specified | Inhibition of HIF-1 pathway | Antiproliferative activity | nih.gov |
| mTORC1 | Inhibition of AKT/mTOR pathway | Cytotoxicity | researchgate.net |
Advanced Applications and Future Research Directions
Methyl 4-bromo-1-benzofuran-2-carboxylate as a Building Block in Complex Molecule Synthesis
The reactivity of the aryl bromide and the ester functionality of this compound allows for its elaboration into a wide array of more complex structures. The bromine atom at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The benzofuran (B130515) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govtandfonline.commdpi.commdpi.com this compound serves as an excellent starting material for the synthesis of novel, biologically active benzofuran derivatives.
The bromine atom can be readily substituted using transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids can introduce diverse aromatic substituents at the 4-position, leading to the generation of biaryl and heteroaryl-substituted benzofurans. mdpi.com Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl moieties, which can be further functionalized. dntb.gov.ua The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-containing substituents, further expanding the chemical space accessible from this starting material.
The ester group at the 2-position provides another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or with alcohols to form different esters. nih.gov These modifications can significantly impact the physicochemical properties and biological activity of the resulting molecules. For example, the synthesis of benzofuran-2-carboxamide (B1298429) derivatives has been shown to be a viable strategy for the development of novel therapeutic agents. mdpi.com
A representative synthetic scheme showcasing the utility of a related brominated benzofuran ester in palladium-catalyzed cross-coupling is the Suzuki coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids to produce novel biaryl-containing benzofuran derivatives. mdpi.com This highlights the potential of such bromo-functionalized benzofurans in creating complex molecular architectures.
| Reaction Type | Coupling Partner | Resulting Moiety at C-4 | Potential Therapeutic Area |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids | Aryl/Heteroaryl | Anticancer, Anti-inflammatory |
| Sonogashira Coupling | Terminal alkynes | Alkynyl | Antiviral, Anticancer |
| Buchwald-Hartwig Amination | Amines | Amino | CNS disorders, Antimicrobial |
| Heck Coupling | Alkenes | Alkene | Materials Science, Medicinal Chemistry |
The modular nature of the synthetic routes starting from this compound makes it an ideal scaffold for the generation of compound libraries for high-throughput screening (HTS). mdpi.comacs.org By systematically varying the substituents at both the 4-position (via cross-coupling) and the 2-position (via ester/amide derivatization), large and diverse libraries of novel benzofuran derivatives can be rapidly assembled.
These libraries are invaluable resources for academic and industrial research, enabling the screening of thousands of compounds against a wide range of biological targets to identify new hit compounds for drug discovery programs. acs.org The structural diversity encoded within these libraries increases the probability of discovering novel mechanisms of action and identifying potent and selective modulators of biological processes. The benzofuran scaffold itself is a key component in many biologically active compounds, making libraries based on this core particularly attractive for screening campaigns targeting various diseases. nih.govtandfonline.commdpi.com
| Library Type | Scaffold | Key Reactions | Screening Focus |
|---|---|---|---|
| Diversity-Oriented Synthesis | Benzofuran-2-carboxylate | Suzuki, Sonogashira, Amide coupling | Multiple therapeutic areas |
| Target-Focused Library | Substituted Benzofuran | Specific cross-coupling and derivatization | Kinase inhibitors, GPCR modulators |
| Fragment-Based Library | Benzofuran core | Synthesis of smaller, functionalized fragments | Fragment-based drug discovery |
Methodological Advancements in Benzofuran Research
The growing importance of benzofuran derivatives has spurred the development of more efficient and sustainable synthetic methods, as well as the application of cutting-edge computational tools in their design.
Traditional methods for the synthesis of benzofurans often require harsh reaction conditions, stoichiometric reagents, and multi-step procedures, leading to significant waste generation. nih.gov Modern synthetic chemistry is increasingly focused on the development of "green" and sustainable methodologies that minimize environmental impact.
For the synthesis of halogenated benzofuran carboxylates and their derivatives, this includes the use of more environmentally benign solvents, catalytic reactions with high atom economy, and energy-efficient processes such as microwave-assisted synthesis. acs.org Palladium-catalyzed cross-coupling reactions, while powerful, are continually being improved to utilize lower catalyst loadings, milder conditions, and greener solvent systems like water or ethanol-water mixtures. mdpi.com
Furthermore, visible-light-mediated photocatalysis is emerging as a powerful tool for the functionalization of heterocyclic compounds, including benzofurans. nih.govresearchgate.netnih.gov These methods often proceed under mild conditions and can enable novel bond formations that are difficult to achieve with traditional thermal methods. The development of photocatalytic methods for the C-H functionalization of the benzofuran ring, for instance, could provide more direct and atom-economical routes to novel derivatives.
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical synthesis. These computational tools can be applied to various aspects of benzofuran research, from the design of novel molecules with desired properties to the optimization of their synthetic routes.
In compound design, generative models can be trained on large datasets of known bioactive molecules to propose novel benzofuran derivatives with a high probability of being active against a specific biological target. These models can explore a vast chemical space and identify novel scaffolds and substitution patterns that may not be obvious to a human chemist.
In the realm of synthesis, machine learning algorithms can be used to predict the outcome of reactions and optimize reaction conditions. By analyzing large datasets of experimental data, these models can identify the optimal catalyst, solvent, temperature, and other parameters to maximize the yield and purity of a desired benzofuran derivative, while minimizing the number of experiments required.
Emerging Research Areas for Halogenated Benzofuran Carboxylates
The unique electronic and steric properties imparted by the bromine atom and the carboxylate group make halogenated benzofuran carboxylates promising candidates for a variety of emerging therapeutic applications. While their general antimicrobial and anticancer activities are well-documented, new and more specific biological targets are continuously being identified.
Recent research has highlighted the potential of benzofuran derivatives as inhibitors of novel enzyme targets. For example, certain benzofuran derivatives have been identified as selective inhibitors of sirtuin 2 (SIRT2), a protein deacetylase implicated in neurodegenerative diseases and cancer. mdpi.com Others have been shown to act as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, a key target in anti-angiogenic cancer therapy. tandfonline.com
Furthermore, the benzofuran scaffold is being explored for its potential in treating complex multifactorial diseases like Alzheimer's. Novel 2-arylbenzofuran derivatives have been designed as multi-target-directed ligands that can simultaneously modulate different pathological pathways, such as cholinergic neurotransmission and neuroinflammation. nih.gov The ability of certain benzofurans to modulate the immune system by switching microglial cells from a pro-inflammatory to a neuroprotective phenotype opens up new avenues for the treatment of neurodegenerative and inflammatory disorders. nih.gov
The development of benzofuran-based compounds as inhibitors of lymphoid tyrosine phosphatase (LYP) for cancer immunotherapy is another exciting and emerging area of research. nih.gov These findings underscore the vast and still largely untapped therapeutic potential of functionalized benzofuran scaffolds, for which this compound is a key starting material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
